ABL/KIT-155 is a novel compound designed as a dual inhibitor targeting the ABL and c-KIT kinases. It has been identified for its potential therapeutic applications in treating various cancers, particularly those involving mutations in these kinases. The compound is classified as a type II kinase inhibitor, which preferentially binds to the inactive conformation of the target kinases, thereby preventing their activation and subsequent downstream signaling that promotes tumor growth.
The compound was developed through a systematic approach in medicinal chemistry, focusing on optimizing the binding affinity and selectivity for ABL and c-KIT. It is classified under the category of small molecule inhibitors, specifically targeting receptor tyrosine kinases. The ABL and c-KIT kinases play crucial roles in cell signaling related to proliferation and survival, making them significant targets in cancer therapy.
The synthesis of ABL/KIT-155 involves several key steps:
Technical details include:
ABL/KIT-155 features a complex molecular structure characterized by multiple functional groups that enhance its interaction with target kinases. The molecular formula is typically represented as C₁₈H₁₈F₃N₃O₂, indicating the presence of trifluoromethyl and piperazine moieties which are crucial for its biological activity.
Key structural data include:
The primary chemical reactions involved in the synthesis of ABL/KIT-155 include:
These reactions are characterized by their efficiency and selectivity, often yielding high purity products suitable for biological evaluation .
ABL/KIT-155 exerts its effects by binding to the inactive conformation (DFG-out) of both ABL and c-KIT kinases. This binding inhibits their catalytic activity, preventing phosphorylation events that lead to cell proliferation and survival signals in cancer cells.
Key aspects of its mechanism include:
The physical properties of ABL/KIT-155 include:
Chemical properties include:
ABL/KIT-155 has significant potential in cancer research and therapy, particularly in:
Research continues to explore its full therapeutic potential, including combination therapies with other agents targeting different pathways involved in tumor progression .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: